molecular formula C7H9NS B6361348 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile CAS No. 204651-42-3

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

Cat. No.: B6361348
CAS No.: 204651-42-3
M. Wt: 139.22 g/mol
InChI Key: YDBPVFFEGCHFIR-UHFFFAOYSA-N
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Description

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile typically involves the reaction of dihydro-2H-thiopyran-4(3H)-one with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of dihydro-2H-thiopyran-4(3H)-one. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfur atom in the thiopyran ring can participate in redox reactions, which may be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile is unique due to the presence of both the thiopyran ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(thian-4-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPVFFEGCHFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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